2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
This compound features a 1,3-dioxolo[4,5-g]quinazoline core fused with a 3-methyl-1,2,4-oxadiazole substituent and an acetamide side chain. The 1,3-dioxolo group enhances metabolic stability, while the oxadiazole moiety contributes to electron-deficient properties, favoring interactions with biological targets . The acetamide group may improve solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O6/c1-7-17-13(26-18-7)5-20-14(22)8-2-10-11(25-6-24-10)3-9(8)19(15(20)23)4-12(16)21/h2-3H,4-6H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMJUNTRIVFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)N)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide , identified by its CAS number 2034413-74-4 , is a derivative of oxadiazole and quinazoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 379.4 g/mol . The structure features a complex arrangement that includes oxadiazole and quinazoline moieties, which are known for their pharmacological significance.
Research indicates that compounds containing oxadiazole and quinazoline rings exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes like thymidylate synthase, which is crucial in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
- Antimicrobial Activity : Certain oxadiazole derivatives have demonstrated effectiveness against bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infections .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations () observed:
| Cell Line | (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.7 ± 0.2 | |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | |
| HepG2 (Liver) | 18.3 ± 1.4 | |
| K-562 (Leukemia) | 1.95 | |
| HCT-116 (Colon) | 2.36 |
These results indicate that the compound exhibits significant potency against multiple cancer types, particularly breast and leukemia cancers.
Antimicrobial Activity
The compound's activity against Mycobacterium tuberculosis has been highlighted in several studies:
| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Wild-type M. tuberculosis | 0.62 µM | |
| Monoresistant Strains | Active at lower concentrations |
This suggests that the compound may be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Thymidylate Synthase Inhibition : A study demonstrated that derivatives similar to this compound exhibited potent inhibition of human thymidylate synthase with an value as low as 0.62 µM , marking it significantly more potent than traditional chemotherapeutic agents like raltitrexed .
- Antimicrobial Efficacy : Another research highlighted the compound’s effectiveness against resistant strains of M. tuberculosis, indicating its potential utility in treating drug-resistant infections .
- Cytotoxicity Assessment : A detailed cytotoxicity assessment across various cancer cell lines revealed a consistent pattern of growth inhibition, particularly in aggressive cancer types such as melanoma and colon cancer .
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide
- Key Differences: Substituent Linker: The ethyl bridge between the oxadiazole and quinazoline (vs. a methyl linker in the target compound) increases molecular weight (477.47 g/mol vs. ~463 g/mol estimated for the target) and hydrophobicity .
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4 from )
- Structural Contrasts: Bromine Atoms: The 6,8-dibromo substitution introduces steric bulk and electron-withdrawing effects, which may alter reactivity compared to the target compound’s dioxolo group.
Heterocyclic Substituent Comparisons
Pyrazole and Thiazole Derivatives ()
Benzimidazole-Acetamide Hybrid (Compound 28 from )
- Core Structure : The benzimidazole core (vs. quinazoline) provides a larger aromatic surface for hydrophobic interactions.
- Functional Groups : The shared benzo[d][1,3]dioxol-5-yl acetamide moiety suggests similar solubility profiles, but the benzimidazole’s basic nitrogen may alter ionization states under physiological conditions .
Data Tables
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analysis.
Research Findings and Computational Insights
- QSAR Models () : The 1,3-dioxolo group aligns with favorable ADME profiles in quinazoline derivatives, suggesting improved bioavailability compared to brominated or hydrazide-containing analogs .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of structurally similar quinazoline-oxadiazole hybrids involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include coupling 3-methyl-1,2,4-oxadiazole derivatives with quinazolinone precursors under reflux conditions using polar aprotic solvents like DMF or DMSO. Catalysts such as sodium acetate or potassium carbonate are critical for facilitating bond formation . To improve yields, employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent ratios, and stoichiometry) and identify optimal conditions. Techniques like thin-layer chromatography (TLC) or HPLC should monitor intermediate purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the quinazolinone and oxadiazole moieties. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, particularly when resolving stereoisomers or byproducts .
Q. How can researchers ensure stability during storage, given the compound’s functional groups?
The compound’s dioxolo and oxadiazole groups are sensitive to hydrolysis and oxidation. Store under inert conditions (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks, analyzing degradation via HPLC-MS to identify degradation pathways .
Q. What strategies mitigate side reactions during synthesis?
Side reactions (e.g., over-alkylation or ring-opening of the oxadiazole) can be minimized by:
- Using protecting groups for reactive amines or carbonyls during intermediate steps.
- Employing low-temperature conditions (–10°C to 0°C) for exothermic reactions.
- Optimizing reaction time to avoid prolonged exposure to harsh reagents .
Advanced Research Questions
Q. How can computational methods predict and optimize this compound’s reactivity in novel reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways for bond formation. Software like COMSOL Multiphysics integrates AI to simulate reaction dynamics, predicting optimal solvents, catalysts, and temperatures. For example, solvation free energy calculations guide solvent selection, while transition-state modeling identifies steric or electronic barriers in cyclization steps .
Q. What experimental and computational approaches resolve contradictions in bioactivity data?
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from assay variability or conformational flexibility. Address this by:
- Repeating assays with standardized protocols (e.g., fixed cell lines, consistent ATP concentrations).
- Performing molecular dynamics (MD) simulations to analyze ligand-protein binding stability under physiological conditions.
- Cross-validating results with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
The oxadiazole ring’s electron-deficient nature and quinazolinone’s planar structure enable π-π stacking with aromatic residues in enzyme active sites. Use docking simulations (AutoDock Vina, Schrödinger) to map interactions, followed by alanine scanning mutagenesis to validate critical binding residues. Electrostatic potential maps (ESP) derived from DFT highlight nucleophilic/electrophilic regions affecting binding affinity .
Q. What methodologies enable high-throughput screening of derivatives for structure-activity relationships (SAR)?
Implement combinatorial chemistry libraries using automated liquid handlers to synthesize derivatives with varied substituents (e.g., halogens, methoxy groups). Pair this with high-content screening (HCS) platforms for parallel biological testing (e.g., kinase inhibition, cytotoxicity). Machine learning algorithms (e.g., random forest, neural networks) analyze SAR data to prioritize lead compounds .
Methodological Resources
- Synthesis Optimization : ICReDD’s integrated computational-experimental framework for reaction design .
- Data Analysis : COMSOL Multiphysics for AI-driven simulation and process automation .
- Stability Protocols : Accelerated stability testing aligned with ICH guidelines .
- Computational Tools : DFT (Gaussian, ORCA) and docking software (AutoDock) for mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
